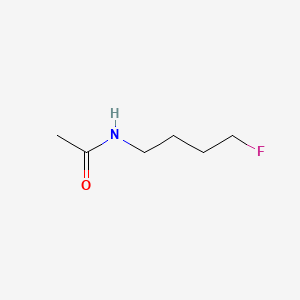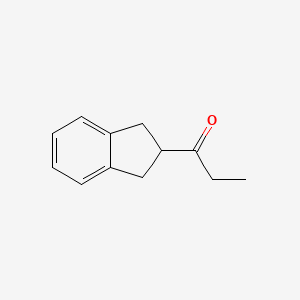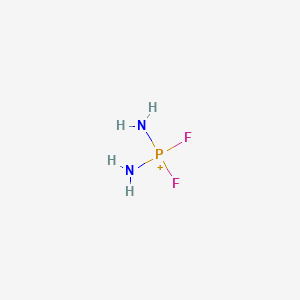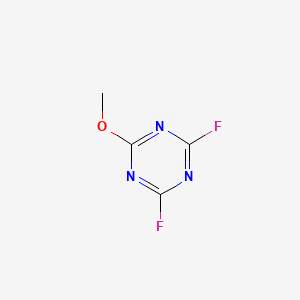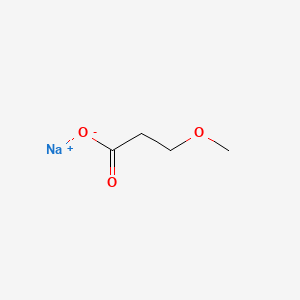
Propanoic acid, 3-methoxy-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-methoxypropanoate is an organic compound with the molecular formula C4H7NaO3. It is a sodium salt derivative of 3-methoxypropanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium 3-methoxypropanoate can be synthesized through the neutralization of 3-methoxypropanoic acid with sodium hydroxide. The reaction typically involves dissolving 3-methoxypropanoic acid in a suitable solvent, such as water or methanol, and then adding sodium hydroxide to the solution. The reaction is exothermic and should be carried out under controlled conditions to prevent overheating. The resulting solution is then evaporated to obtain the solid sodium 3-methoxypropanoate.
Industrial Production Methods: In an industrial setting, the production of sodium 3-methoxypropanoate may involve the use of continuous reactors where 3-methoxypropanoic acid and sodium hydroxide are continuously fed into the reactor. The reaction mixture is then subjected to distillation to remove any excess water or solvent, yielding high-purity sodium 3-methoxypropanoate.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 3-methoxypropanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methoxypropanoic acid.
Reduction: It can be reduced to form 3-methoxypropanol.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH3) can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 3-methoxypropanoic acid.
Reduction: 3-methoxypropanol.
Substitution: Various substituted propanoates depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium 3-methoxypropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of biodegradable polymers and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of sodium 3-methoxypropanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in metabolic pathways, leading to the formation of biologically active metabolites. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Methyl 3-methoxypropanoate: This compound is similar in structure but has a methyl group instead of a sodium ion.
3-Methoxypropanoic acid: The parent acid form of sodium 3-methoxypropanoate.
3-Methoxypropanol: A reduced form of 3-methoxypropanoic acid.
Uniqueness: Sodium 3-methoxypropanoate is unique due to its ionic nature, which imparts different solubility and reactivity properties compared to its non-ionic counterparts. This makes it particularly useful in applications where ionic compounds are preferred, such as in certain industrial processes and biological systems.
Propriétés
Numéro CAS |
56637-95-7 |
|---|---|
Formule moléculaire |
C4H7NaO3 |
Poids moléculaire |
126.09 g/mol |
Nom IUPAC |
sodium;3-methoxypropanoate |
InChI |
InChI=1S/C4H8O3.Na/c1-7-3-2-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1 |
Clé InChI |
PSNPZWZSZJLDGT-UHFFFAOYSA-M |
SMILES canonique |
COCCC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


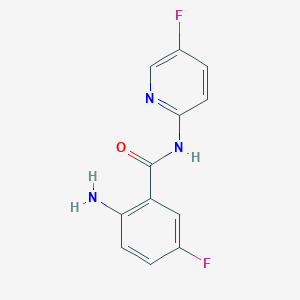
![Methyl 6-[[[(2-Chloroethyl)amino]carbonyl]amino]-6-deoxy-alpha-D-glucopyranoside](/img/structure/B13420672.png)

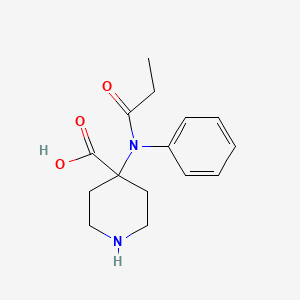
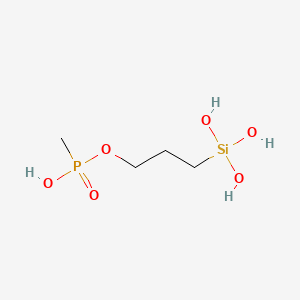
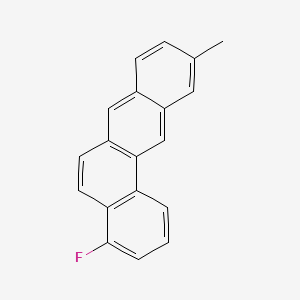
![benzyl 4-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate;(E)-but-2-enedioic acid](/img/structure/B13420684.png)


